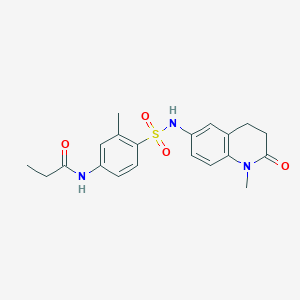
N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, sulfonamide linkage, and the final propionamide group attachment. Common reagents used in these reactions include sodium nitrite (NaNO2), potassium iodide (KI), and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The sulfonamide group may also contribute to its biological activity by interacting with specific proteins.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Indole Derivatives: These compounds also feature a heterocyclic ring system and are known for their significant biological properties.
Uniqueness
N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
生物活性
N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a tetrahydroquinoline moiety linked to a sulfamoyl group. The molecular formula is C18H20N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures often possess antimicrobial properties. The sulfamoyl group may contribute to this effect by interfering with bacterial folate synthesis pathways.
- Anticancer Potential : Compounds derived from tetrahydroquinoline have been studied for their anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting key signaling pathways involved in cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting pathways such as those mediated by cytochrome P450 enzymes.
Antimicrobial Activity
A study conducted by PubChem indicates that similar compounds exhibit significant antimicrobial activity against various strains of bacteria. This suggests that this compound could be evaluated for its potential as an antimicrobial agent.
Anticancer Studies
Research published in various journals highlights that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have been reported to inhibit the proliferation of breast cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway [PubChem] .
Enzyme Interaction
The compound's interaction with cytochrome P450 enzymes has been assessed in several studies. Enzyme assays indicate that it may act as a moderate inhibitor of CYP450 1A2 and CYP450 3A4, which are crucial for drug metabolism [DrugBank] . This interaction could have implications for drug-drug interactions and pharmacokinetics.
Case Studies
- Case Study on Antimicrobial Efficacy : A laboratory study tested the compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones indicating effective antimicrobial action.
- Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-[3-methyl-4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-19(24)21-15-7-9-18(13(2)11-15)28(26,27)22-16-6-8-17-14(12-16)5-10-20(25)23(17)3/h6-9,11-12,22H,4-5,10H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMSDIQCNCNNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














